molecular formula C5H9NO B3047255 3-Hydroxypentanenitrile CAS No. 13635-05-7

3-Hydroxypentanenitrile

Cat. No. B3047255
CAS RN: 13635-05-7
M. Wt: 99.13 g/mol
InChI Key: FXHRDEQPODSZQL-UHFFFAOYSA-N
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Description

3-Hydroxypentanenitrile is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da . It’s an important intermediate in the synthesis of certain substances .


Synthesis Analysis

The synthesis of ®-3-Hydroxypentanenitrile can be achieved with high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile . This process uses a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans .


Molecular Structure Analysis

The InChI code for 3-Hydroxypentanenitrile is 1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 . The Canonical SMILES is CCC(CC#N)O .


Physical And Chemical Properties Analysis

3-Hydroxypentanenitrile has a density of 1.0±0.1 g/cm3, a boiling point of 227.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 91.6±19.8 °C . The compound has a molar refractivity of 26.6±0.3 cm3 .

Scientific Research Applications

Enzymatic Synthesis of Immunosuppressive Intermediates

3-Hydroxypentanenitrile (HPN) is a significant intermediate in creating an immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitor. Researchers developed an efficient enzymatic procedure for synthesizing (R)-HPN with over 99% enantiomeric excess using a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans. This process involves the reduction of 3-oxopentanenitrile (KPN) to (R)-HPN by microorganisms with high enantioselectivity (Kawano, Hasegawa, & Yasohara, 2014).

Chemo-Enzymatic Synthesis for Enhanced Optical Purity

A chemo-enzymatic method was established for synthesizing (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. This process involved an initial enantioselective enzymatic reduction followed by lipase-catalyzed enantioselective hydrolysis to enhance the optical purity of the compound (Kawano, Hasegawa, & Yasohara, 2012).

Stereocontrolled Synthesis of Piperidines

(R,R)-2,3-Disubstituted piperidines, which have various synthetic and biological interests, were synthesized starting from (R)-(+)-5-bromo-2-hydroxypentanenitrile. The process utilized an enantioselective (R)-oxynitrilase-catalyzed transcyanation (Monterde, Brieva, & Gotor, 2001).

Precursors for Synthetic and Biological Compounds

5-Hydroxypent-2-enenitriles, including variants of 3-hydroxypentanenitrile, were identified as precursors for several compound classes such as dihydropyranones, dienenitriles, and functionalized naphthalenes. These compounds have notable synthetic and biological applications (Zhang, Jia, Liu, Guo, Song, & Fan, 2013).

Molecular Beam Epitaxy Growth in Electronics

3-Hydroxypentanenitrile derivatives have potential applications in molecular beam epitaxy, a process critical for producing materials used in electronics like light-emitting diodes, laser diodes, and solar cells. This technique enables precise control of growth parameters and in situ monitoring, which is essential for developing high-quality electronic materials (Wang & Yoshikawa, 2004).

Role in Wine Aroma and Beverage Analysis

Derivatives of 3-hydroxypentanenitrile, such as 3-hydroxy acids, are important in analyzing and understanding the aroma profiles of wines and other alcoholic beverages. These compounds contribute significantly to the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Environmental and Health Monitoring

Compounds related to 3-hydroxypentanenitrile, specifically 3-hydroxy fatty acids, are used as environmental markers for detecting endotoxin, a component of the outer membrane of certain bacteria. These markers are vital for assessing environmental and occupational exposure to harmful substances (Uhlig et al., 2016).

Tissue Engineering Materials

Polyhydroxyalkanoates, including derivatives of 3-hydroxypentanenitrile, are explored as biomaterials for medical devices and tissue engineering due to their biodegradability and thermoprocessability. These materials have potential applications in developing various medical devices and tissue repair systems (Chen & Wu, 2005).

Energy Storage Technologies

2D metal carbides and nitrides, which can be synthesized using derivatives of 3-hydroxypentanenitrile, show promise in energy storage applications. These materials, known as MXenes, are highly conductive and have applications in various fields, including energy storage and electrocatalysis (Anasori, Lukatskaya, & Gogotsi, 2017).

Atmospheric Chemistry and Environmental Science

Derivatives of 3-hydroxypentanenitrile, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified in the Maillard reaction, which is significant in atmospheric chemistry and environmental science. Understanding these reactions contributes to our knowledge of atmospheric pollutants and their effects on climate and health (Cerny & Guntz-Dubini, 2008).

properties

IUPAC Name

3-hydroxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRDEQPODSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431791
Record name 3-hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypentanenitrile

CAS RN

13635-05-7
Record name 3-hydroxypentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
S Kawano, J Hasegawa, Y Yasohara - Applied microbiology and …, 2014 - Springer
(R)-3-Hydroxypentanenitrile (HPN) is an important intermediate in the synthesis of an immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitor. An efficient enzymatic …
Number of citations: 11 link.springer.com
S Kawano, J Hasegawa… - Bioscience, biotechnology …, 2012 - academic.oup.com
An efficient chemo-enzymatic procedure for the synthesis of (R)-3-hydroxypentanenitrile (1) with over 99% enantiomeric excess using two enzymatic reactions was successfully …
Number of citations: 3 academic.oup.com
RM Moriarty, A Tao, SM Tuladhar - Synthetic communications, 1997 - Taylor & Francis
The title compounds 1(a,b) and 1(c,d) were synthesized by (i) non-chelation controlled sodium borohydride reduction of their corresponding α-N,N-dibenzylaminoketones and (ii) the …
Number of citations: 4 www.tandfonline.com
NW Wan, ZQ Liu, F Xue, YG Zheng - Journal of Biotechnology, 2015 - Elsevier
… methodology, HHDH-PL catalysed azide and cyanide to react with butylene oxide and form corresponding β-substituted alcohols 1-azidobutan-2-ol (ABO) and 3-hydroxypentanenitrile (…
Number of citations: 12 www.sciencedirect.com
H Ankati, D Zhu, Y Yang, ER Biehl… - The Journal of Organic …, 2009 - ACS Publications
… (R)-4,4-Dimethyl-3-hydroxypentanenitrile could be obtained with excellent enantiomeric purity via the reduction catalyzed by SSCR, a carbonyl reductase from red yeast …
Number of citations: 76 pubs.acs.org
S Nan - 1998 - central.bac-lac.gc.ca
… neutral conditions resulted in selenenyl chloride 1,2-addition in 90% de The corresponding 4-(camphorselenomethyl)butyrolactone and 4-(camphorseleno)-3-hydroxypentanenitrile …
Number of citations: 5 central.bac-lac.gc.ca
MM Elenkov, B Hauer… - Advanced Synthesis & …, 2006 - Wiley Online Library
… strain N-1074, called H-lyase A (closely related to HheA, see below), catalysed the ring opening of 1,2-epoxybutane resulting in racemic 3-hydroxypentanenitrile.[7] H-Lyase B (closely …
Number of citations: 102 onlinelibrary.wiley.com
LD Gilreath, DR Melendez, CA McGlade… - Tetrahedron …, 2023 - Elsevier
… The reaction failed to provide the desired adduct, giving 3-hydroxypentanenitrile as the … toluene completely suppressed the formation of 3-hydroxypentanenitrile, and the desired adduct …
Number of citations: 3 www.sciencedirect.com
Y Abe, Y Yagi, S Hayase, M Kawatsura… - Industrial & engineering …, 2012 - ACS Publications
… The reaction of 3-hydroxypentanenitrile (1c) proceeded at a similar reaction rate in three ILs (entries 12–14) and the rates were significantly increased compared to the reaction in i-Pr 2 …
Number of citations: 40 pubs.acs.org
Y Abe, K Yoshiyama, Y Yagi, S Hayase… - Green …, 2010 - pubs.rsc.org
… It was found that the best solvent was not ILs but i-Pr 2 O for the reaction of 3-hydroxypentanenitrile (1b) (entry 5). On the other hand, the combination of IL1-PS and [P 444MEM ][NTf 2 ] …
Number of citations: 72 pubs.rsc.org

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